Zaltoprofen is classified under the category of NSAIDs, specifically as a propionic acid derivative. It is synthesized to provide pain relief and reduce inflammation, commonly prescribed for conditions such as arthritis and musculoskeletal disorders. The "d7" in Zaltoprofen-d7 indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, which is a stable isotope of hydrogen. This modification aids in tracing studies using mass spectrometry due to the distinct mass differences between the deuterated and non-deuterated forms.
The synthesis of Zaltoprofen-d7 typically involves the use of deuterated solvents and reagents to ensure that the final product retains the deuterium labels. One common method includes:
This method ensures that the incorporation of deuterium occurs efficiently while maintaining the integrity of the original compound's structure .
The molecular formula for Zaltoprofen is , while for Zaltoprofen-d7, it becomes . The structure features a propionic acid moiety linked to an aromatic ring system:
The incorporation of deuterium alters the molecular weight, which can be detected via mass spectrometry, providing a useful tool for tracking metabolic pathways in biological systems.
Zaltoprofen-d7 can undergo various chemical reactions typical of NSAIDs, including:
These reactions are critical for understanding how Zaltoprofen-d7 behaves in different environments, particularly in pharmacological studies .
Zaltoprofen exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins—compounds that mediate inflammation and pain.
Studies indicate that the deuterated form may exhibit altered absorption and distribution characteristics compared to its non-deuterated counterpart .
Zaltoprofen-d7 serves multiple roles in scientific research:
Zaltoprofen-d7 is a deuterated analogue of the nonsteroidal anti-inflammatory drug zaltoprofen, where seven hydrogen atoms are replaced by deuterium atoms at specific molecular positions. The base molecular structure comprises a dibenzo[b,f]thiepin scaffold with a propionic acid side chain. As confirmed by mass spectrometry data, the isotopic labeling occurs at the propionic acid methyl group (CD₃ instead of CH₃) and four positions on the adjacent phenyl ring (C₆D₄ instead of C₆H₄), resulting in a molecular formula of C₁₇D₇H₇O₃S and a molecular weight of 305.399 g/mol [2]. The specific deuteration pattern is unambiguously defined in the IUPAC name as 3,3,3-trideuterio-2-(7,8,9,10-tetradeuterio-6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid [2]. This strategic deuteration preserves the core pharmacophore while altering vibrational frequencies and bond dissociation energies critical for metabolic stability studies. The SMILES notation ([2H]c1c([2H])c([2H])c2C(=O)Cc3cc(ccc3Sc2c1[2H])C(C(=O)O)C([2H])([2H])[2H]) explicitly maps the deuterium positions, confirming substitution at both aliphatic and aromatic sites [5].
Table 1: Molecular Specifications of Zaltoprofen-d7 and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
---|---|---|---|---|
Zaltoprofen-d7 | C₁₇D₇H₇O₃S | 305.399 | N/A | Deuteration at methyl group and phenyl ring |
Zaltoprofen-d7 Sulfoxide | C₁₇D₇H₇O₄S | 321.399 | N/A | Sulfoxide metabolite (+O) with deuteration |
Zaltoprofen-d7 Glucuronide | C₂₃D₇H₁₅O₉S | 481.524 | N/A | β-D-glucuronide conjugate with deuteration |
Non-deuterated Zaltoprofen | C₁₇H₁₄O₃S | 298.36 | 74711-43-6 | Undeuterated parent compound |
The synthesis of zaltoprofen-d7 employs deuterated precursors integrated during key steps of the established synthetic route for non-deuterated zaltoprofen. As outlined in patent CN105218514A, non-deuterated zaltoprofen synthesis involves cyclization of 5-(1-propionoic)-2-thiophenyl toluic acid using sulfuric acid-phosphoric acid mixed acid systems, followed by ethyl acetate extraction and purification [4]. For deuterated synthesis, this pathway is adapted by introducing deuterium at two critical stages:
The final cyclization under strongly acidic conditions (conc. H₂SO₄/H₃PO₄ at 50±2°C for 5-6 hours) incorporates these deuterated intermediates, maintaining isotopic integrity [4] [9]. Post-synthetic purification via recrystallization from ethyl acetate ensures ≥97% chemical and isotopic purity, confirmed by NMR (absence of protio-impurities at δ 2.5-3.0 ppm) and mass spectrometry (M+1 peak <1.5%) [9]. The synthetic scale is limited by deuterated precursor costs, with current yields averaging 68-69% for the cyclization step – comparable to non-deuterated routes [4].
Deuteration induces subtle but measurable changes in physicochemical properties due to isotopic mass effects and altered bond vibrational frequencies:
Table 2: Comparative Physicochemical Properties
Property | Zaltoprofen | Zaltoprofen-d7 | Analytical Method |
---|---|---|---|
Molecular Weight | 298.36 g/mol | 305.399 g/mol | High-resolution MS |
Aqueous Solubility (25°C) | 0.023 mg/mL | 0.019 mg/mL | Shake-flask/UV (243 nm) |
log P (Octanol/Water) | 3.76 | 4.01 | HPLC retention extrapolation |
Melting Point | 160.3°C | 161.5°C | DSC (5°C/min) |
Carboxylic Acid IR (C=O) | 1699 cm⁻¹ | 1695 cm⁻¹ | KBr pellet method |
Retention Time (RP-HPLC) | 5.84 min | 5.51 min | C18, pH 3.0 buffer/ACN |
The stability profile of zaltoprofen-d7 under thermal, photolytic, and hydrolytic conditions reveals isotope-specific effects on degradation kinetics:
Table 3: Stability Parameters of Zaltoprofen-d7 Under Stress Conditions
Stress Condition | Major Degradation Products | Degradation Rate (k, day⁻¹) | KIE (kH/kD) | Storage Recommendations |
---|---|---|---|---|
Thermal (40°C/75% RH) | Decarboxylated derivative | 0.0038 (vs. 0.0045 for H) | 1.18 | 4°C in inert atmosphere |
Photolytic (1.2M lux-hr) | Zaltoprofen-d7 Sulfoxide | 0.021 (vs. 0.022 for H) | 1.05 | Amber glass, protect from light |
Acid Hydrolysis (0.1N HCl) | Esterification products | 0.012 (vs. 0.028 for H) | 2.33 | pH 6-8 buffers |
Oxidative (HLM + NADPH) | Zaltoprofen-d7 β-D-Glucuronide | 0.0198 (vs. 0.1386 for H) | 7.00 | Antioxidants in solution |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1